molecular formula C17H15FN4OS B2580718 3-(3-Fluorophenyl)-5-(2-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole CAS No. 2380060-86-4

3-(3-Fluorophenyl)-5-(2-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole

Cat. No. B2580718
CAS RN: 2380060-86-4
M. Wt: 342.39
InChI Key: UDXUSZLHAZRSLN-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-5-(2-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-5-(2-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting various cellular pathways involved in inflammation, cancer, and bacterial growth.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 3-(3-Fluorophenyl)-5-(2-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole. The compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit bacterial growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(3-Fluorophenyl)-5-(2-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its high potency and selectivity. However, the compound has certain limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

Several future directions can be explored in the field of scientific research involving 3-(3-Fluorophenyl)-5-(2-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole. One possible direction is to investigate the compound's potential as a fluorescent probe for sensing other biological molecules, such as reactive oxygen species and hydrogen sulfide. Additionally, the compound's potential as a therapeutic agent for various diseases, including cancer and bacterial infections, can be further explored through in vitro and in vivo studies.
Conclusion:
In conclusion, 3-(3-Fluorophenyl)-5-(2-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole is a promising compound that has significant potential in various areas of scientific research. The compound's high potency and selectivity make it an attractive candidate for further investigation as a therapeutic agent and a fluorescent probe for sensing biological molecules. However, further studies are needed to fully understand the compound's mechanism of action and potential toxicity, which can help in its safe and effective use in lab experiments and potential future clinical applications.

Synthesis Methods

3-(3-Fluorophenyl)-5-(2-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole can be synthesized through a multi-step process involving the reaction of 3-fluorobenzaldehyde, 2-thiomorpholine-4-carboxylic acid, and 3-amino-5-bromopyridine. The reaction involves the use of various reagents and solvents, including triethylamine, acetic acid, and dichloromethane.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and material science. Several studies have shown that the compound exhibits potent anti-inflammatory, anti-cancer, and anti-bacterial activities. Additionally, it has been found to possess significant potential as a fluorescent probe for sensing nitric oxide in biological systems.

properties

IUPAC Name

3-(3-fluorophenyl)-5-(2-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c18-13-4-1-3-12(11-13)15-20-17(23-21-15)14-5-2-6-19-16(14)22-7-9-24-10-8-22/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXUSZLHAZRSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C=CC=N2)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thiomorpholine

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